3-(2-chlorophenyl)-N-isobutyl-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
3-(2-chlorophenyl)-N-isobutyl-1-methyl-1H-pyrazole-5-carboxamide is a synthetic compound that belongs to the pyrazole family Pyrazoles are heterocyclic compounds characterized by a five-membered ring structure containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chlorophenyl)-N-isobutyl-1-methyl-1H-pyrazole-5-carboxamide typically involves the reaction of 2-chlorobenzoyl chloride with isobutylamine to form an intermediate, which is then cyclized with hydrazine hydrate to yield the desired pyrazole derivative. The reaction conditions often include the use of organic solvents such as toluene or dichloromethane and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the choice of solvents and reagents may be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-(2-chlorophenyl)-N-isobutyl-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an anticonvulsant and analgesic agent.
Medicine: Explored for its therapeutic potential in treating neurological disorders and pain management.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(2-chlorophenyl)-N-isobutyl-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as voltage-gated sodium and calcium channels. By binding to these channels, the compound can modulate neuronal activity and reduce excitability, which contributes to its anticonvulsant and analgesic effects .
Comparison with Similar Compounds
Similar Compounds
- 3-(3-chlorophenyl)-N-isobutyl-1-methyl-1H-pyrazole-5-carboxamide
- 3-(2,4-dichlorophenyl)-N-isobutyl-1-methyl-1H-pyrazole-5-carboxamide
Uniqueness
Compared to similar compounds, 3-(2-chlorophenyl)-N-isobutyl-1-methyl-1H-pyrazole-5-carboxamide exhibits unique pharmacological properties due to the specific positioning of the chlorine atom on the phenyl ring. This structural feature can influence its binding affinity and selectivity for molecular targets, thereby enhancing its therapeutic potential .
Properties
Molecular Formula |
C15H18ClN3O |
---|---|
Molecular Weight |
291.77 g/mol |
IUPAC Name |
5-(2-chlorophenyl)-2-methyl-N-(2-methylpropyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C15H18ClN3O/c1-10(2)9-17-15(20)14-8-13(18-19(14)3)11-6-4-5-7-12(11)16/h4-8,10H,9H2,1-3H3,(H,17,20) |
InChI Key |
QWLFEMAAOGELKO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CNC(=O)C1=CC(=NN1C)C2=CC=CC=C2Cl |
Origin of Product |
United States |
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